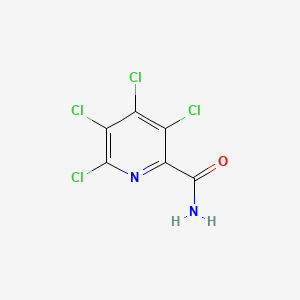

3,4,5,6-Tetrachloro-pyridine-2-carboxylic acid amide

Description

3,4,5,6-Tetrachloro-pyridine-2-carboxylic acid amide is a chlorinated pyridine derivative featuring a fully substituted pyridine ring with four chlorine atoms and an amide functional group at the 2-position. Such compounds are often explored in agrochemical and pharmaceutical research due to their stability and reactivity profiles.

Properties

IUPAC Name |

3,4,5,6-tetrachloropyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl4N2O/c7-1-2(8)4(6(11)13)12-5(10)3(1)9/h(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHRCPIWMOTPKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1Cl)Cl)C(=O)N)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33019-88-4 | |

| Record name | 3,4,5,6-TETRACHLORO-PYRIDINE-2-CARBOXYLIC ACID AMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chlorination of Pyridine or Substituted Pyridines

The foundational step for introducing chlorine atoms to the pyridine ring involves gas-phase or liquid-phase chlorination under elevated temperatures. For instance, 2,3,5,6-tetrachloropyridine —a structurally related compound—is synthesized via chlorination of pyridine or its derivatives (e.g., 3,5-dichloro-2-trichloromethylpyridine) at 350°–600°C. This process achieves regioselectivity through precise temperature control and the use of HCl-forming agents like phosgene or phosphorus oxychloride (POCl₃).

Key Reaction Parameters

-

Temperature : 350°–600°C (optimal for minimizing side reactions).

-

Catalysts/Additives : POCl₃, PCl₅, or CH₃P(O)Cl₂ enhance chlorination efficiency.

-

Selectivity : Elevated temperatures (>140°C) favor tetrachlorination over partial substitution.

Functionalization at the Pyridine-2-Position

Hydrolysis to Pyridinols

Following chlorination, hydrolysis of 2,3,5,6-tetrachloropyridine under basic conditions yields 3,5,6-trichloropyridin-2-ol . This intermediate serves as a precursor for oxidation or further functionalization. For example, steam distillation after hydrolysis produces the pyridinol derivative in high purity (m.p. 170°–172°C).

Amidation of Carboxylic Acid Derivatives

Conversion to Acid Chloride

The carboxylic acid intermediate is converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or POCl₃. For example, 2,4-dichloropyrimidine-5-carbonyl chloride is synthesized via treatment with POCl₃ and PCl₅, a method adaptable to pyridine systems.

Reaction with Ammonia

Amidation is achieved by reacting the acid chloride with ammonia or ammonium hydroxide. In the case of 2,4-dichloropyrimidine-5-carboxamide , this step proceeds in dichloromethane or 1,4-dioxane at low temperatures (-20°C to 0°C), yielding the amide in 80–93% purity.

Representative Procedure

-

Dissolve 3,4,5,6-tetrachloropyridine-2-carbonyl chloride in anhydrous tetrahydrofuran (THF) at 0°C.

-

Add concentrated ammonium hydroxide dropwise.

-

Stir for 0.5–3 hours, followed by filtration and washing with water.

Integrated Synthetic Routes

Direct Chlorination-Amidation Sequence

A hypothetical route combining chlorination and amidation steps might involve:

-

Oxidation : 2,3,5,6-tetrachloropyridine → 2,3,5,6-tetrachloropyridine-2-carboxylic acid (via hypothetical oxidation).

-

Amidation : Acid chloride formation followed by NH₃ treatment.

Challenges :

-

Stability of the amide group under high-temperature chlorination.

-

Regioselectivity in introducing the fourth chlorine at the 4-position.

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Substitution Reactions

The chlorine atoms on the pyridine ring undergo nucleophilic aromatic substitution (NAS) under controlled conditions. This reactivity is exploited in industrial synthesis and functionalization processes.

Table 1: Substitution Reactions and Conditions

Key findings:

-

Diazotization with nitrite and strong acid (e.g., HCl) facilitates amino group replacement with chlorine, forming 3,4,5,6-tetrachloropyridine-2-carboxylic acid .

-

Industrial chlorination processes use flow reactors and catalysts to optimize selectivity for tetrachloro-substituted products .

Stability and Reactivity

The compound’s stability is influenced by its substituents and reaction environment:

Table 2: Stability Under Specific Conditions

| Condition | Observation | Source |

|---|---|---|

| Oxidizing agents | Decomposition observed | |

| Aqueous acidic pH | Stable; no hydrolysis of amide group reported | |

| High-temperature | Selective chlorination maintained up to 85°C |

Key findings:

-

Incompatible with strong oxidizers, leading to decomposition .

-

The amide group remains intact under diazotization and chlorination conditions, indicating hydrolytic stability in acidic media .

Physicochemical Factors Influencing Reactivity

-

Solubility : Soluble in DMSO and methanol, enabling reactions in polar aprotic solvents .

-

Electron-deficient ring : Enhances susceptibility to nucleophilic attack at chlorine positions .

Comparative Reactivity with Analogues

Table 3: Reactivity Comparison with Similar Compounds

Scientific Research Applications

Agricultural Chemistry

3,4,5,6-Tetrachloro-pyridine-2-carboxylic acid amide is primarily used as an intermediate in the synthesis of herbicides and fungicides. Its chlorinated structure allows for increased efficacy against a range of pests and diseases.

- Case Study: Herbicide Development

A notable application is in the development of herbicides that target specific weed species while minimizing harm to crops. Research has shown that formulations containing this compound exhibit enhanced herbicidal activity compared to non-chlorinated analogs.

Pharmaceuticals

The compound serves as a building block in pharmaceutical chemistry for synthesizing biologically active compounds. Its unique structure allows for modifications that can lead to new therapeutic agents.

- Case Study: Antimicrobial Agents

Studies have indicated that derivatives of this compound demonstrate significant antimicrobial properties. For instance, compounds synthesized from this amide have shown effectiveness against various bacterial strains in laboratory settings.

Organic Synthesis

In organic synthesis, the compound is utilized as a reagent for introducing chlorinated pyridine moieties into larger molecular frameworks. This application is crucial in the development of complex organic molecules used in various industrial processes.

- Case Study: Synthesis of Complex Molecules

Researchers have successfully employed this compound in multi-step synthetic routes to create complex organic molecules with potential applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 3,4,5,6-Tetrachloro-pyridine-2-carboxylic acid amide involves its interaction with specific molecular targets. The chlorine atoms on the pyridine ring enhance its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways and targets depend on the specific application and the nature of the interaction .

Comparison with Similar Compounds

The following analysis compares 3,4,5,6-Tetrachloro-pyridine-2-carboxylic acid amide with two structurally related compounds from the evidence: 2-Chloro-6-methylpyrimidine-4-carboxylic acid () and Ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate (). Key differences in ring systems, functional groups, and substituents are highlighted.

Structural and Functional Group Differences

Key Observations:

Ring System: The pyridine core in the target compound and its ethyl ester analog () contrasts with the pyrimidine ring in .

Functional Groups :

- The amide group in the target compound is less prone to hydrolysis than the ester group in , suggesting greater stability under aqueous conditions .

- The carboxylic acid in may exhibit higher acidity (pKa ~2–3) compared to the amide (pKa ~15–17), influencing solubility and reactivity .

The methyl group in could improve lipophilicity compared to the fully chlorinated analogs.

Physicochemical and Reactivity Trends

| Property | This compound | 2-Chloro-6-methylpyrimidine-4-carboxylic acid | Ethyl 3,4,5,6-tetrachloropyridine-2-carboxylate |

|---|---|---|---|

| Solubility | Likely low (amide + Cl substituents) | Moderate (carboxylic acid) | High in organic solvents (ester) |

| Hydrolysis Stability | High (amide) | N/A | Moderate (ester) |

| Electron Effects | Strongly electron-deficient | Moderate (pyrimidine + Cl/CH₃) | Strongly electron-deficient |

Implications :

- The ethyl ester () may serve as a synthetic precursor to the amide via aminolysis, leveraging its reactivity for derivatization .

- The pyrimidine derivative () could exhibit divergent biological activity due to its distinct ring system and functional group.

Biological Activity

3,4,5,6-Tetrachloro-pyridine-2-carboxylic acid amide (TCPCA) is a synthetic compound that has garnered attention due to its diverse biological activities. This compound is characterized by its complex structure and halogenated pyridine moiety, which contributes to its unique properties and potential applications in various fields, including pharmaceuticals and agrochemicals.

- IUPAC Name: this compound

- CAS Number: 33019-88-4

- Molecular Formula: C6H2Cl4N2O

- Molecular Weight: 260.89 g/mol

- Melting Point: 171°C to 173°C

- Solubility: Soluble in DMSO and methanol; insoluble in water .

TCPCA's biological activity is linked to its ability to interact with various molecular targets. The halogenated structure enhances its binding affinity to specific enzymes and receptors, leading to inhibition or modulation of biological pathways. For instance, it has been shown to affect signaling pathways involved in cell proliferation and apoptosis, making it a candidate for cancer therapy.

Antimicrobial Activity

Research indicates that TCPCA exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth. The mechanism involves disruption of microbial cell membranes and interference with metabolic processes.

Anticancer Properties

TCPCA has been investigated for its potential anticancer effects. Studies have shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. This property positions TCPCA as a promising candidate for further development in cancer therapeutics.

Enzyme Inhibition

The compound acts as an inhibitor for several key enzymes involved in metabolic pathways. For example, it has been studied for its inhibitory effects on kinases, which are critical in cancer cell signaling. This inhibition can lead to reduced tumor growth and enhanced therapeutic efficacy when used in combination with other agents .

Case Studies and Research Findings

Pharmaceutical Development

Due to its diverse biological activities, TCPCA is being explored as a lead compound for drug development, particularly in oncology and infectious diseases.

Agrochemical Use

TCPCA is also being researched for its potential use as a penetration enhancer in agrochemical formulations, improving the efficacy of active ingredients by facilitating their absorption through plant cuticles .

Q & A

Q. What are the primary synthetic routes for 3,4,5,6-Tetrachloro-pyridine-2-carboxylic acid amide, and how do reaction conditions influence yield and purity?

- Methodological Answer: The compound is typically synthesized via amidation of 3,4,5,6-Tetrachloro-pyridine-2-carboxylic acid using coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in anhydrous DMF or THF under nitrogen atmosphere. Key parameters include stoichiometric ratios (e.g., 1:1.2 carboxylic acid to amine), temperature (0–25°C), and reaction time (12–24 hours). Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: H and C NMR in deuterated DMSO or CDCl resolve aromatic protons (δ 7.5–8.5 ppm) and carbonyl groups (δ 165–170 ppm). Chlorine substituents induce deshielding effects, aiding structural confirmation .

- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF confirms molecular ion peaks (e.g., [M+H] at m/z 280.92) and fragmentation patterns.

- XRD: Single-crystal X-ray diffraction (using SHELX-97 for refinement) provides definitive bond lengths and angles, particularly for verifying the amide linkage geometry .

Q. How can researchers optimize crystallization conditions for structural analysis?

- Methodological Answer: Slow evaporation from polar aprotic solvents (e.g., DMSO or DMF) at 4°C yields high-quality crystals. Additives like trifluoroacetic acid (0.1% v/v) can enhance crystal growth. For challenging cases, vapor diffusion (e.g., ether into DMSO solution) or seeding techniques are recommended. Data collection at synchrotron facilities improves resolution for halogen-heavy structures .

Advanced Research Questions

Q. What computational methods are suitable for predicting reaction pathways and intermediate stability in the synthesis of this compound?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction mechanisms, such as nucleophilic acyl substitution during amidation. Transition-state analysis (using Gaussian 16) identifies energy barriers, while solvent effects are incorporated via PCM (Polarizable Continuum Model). Pairing computational results with experimental kinetics (e.g., in situ IR monitoring) validates predicted intermediates .

Q. How can contradictory spectral data (e.g., unexpected 1^11H NMR splitting patterns) be resolved?

- Methodological Answer: Contradictions often arise from dynamic processes (e.g., rotameric equilibria in the amide bond) or paramagnetic impurities. Solutions include:

- Variable-temperature NMR (VT-NMR) to probe conformational changes.

- Deuterium exchange experiments to identify labile protons.

- Complementary techniques like N NMR or solid-state NMR to resolve ambiguity .

Q. What strategies mitigate regioselectivity challenges during functionalization of the tetrachloropyridine core?

- Methodological Answer: Directed ortho-metalation (DoM) using lithium amides (e.g., LDA) at −78°C enables selective deprotonation at the 2-position. For electrophilic substitutions, steric and electronic effects are balanced via substituent tuning (e.g., electron-withdrawing groups enhance reactivity at the 4-position). Computational docking studies (AutoDock Vina) predict binding affinities for targeted modifications .

Q. How can membrane separation technologies improve purification of this halogenated amide?

- Methodological Answer: Nanofiltration membranes (e.g., polyamide-based, MWCO 300–500 Da) selectively retain high-molecular-weight byproducts. Optimizing transmembrane pressure (5–15 bar) and pH (neutral to slightly acidic) minimizes fouling. For scale-up, continuous centrifugal partition chromatography (CPC) with heptane/ethyl acetate/water systems achieves >99% purity .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and experimental vibrational spectra (IR/Raman)?

- Methodological Answer: Anharmonic corrections (VPT2 method) refine DFT-predicted vibrational frequencies. Isotopic labeling (e.g., N or C) isolates specific modes. Raman spectroscopy with 785 nm excitation reduces fluorescence interference from aromatic systems. Cross-validation with inelastic neutron scattering (INS) data resolves ambiguities in peak assignments .

Experimental Design Considerations

Q. What safety protocols are critical when handling this compound?

- Methodological Answer:

- Use gloveboxes or fume hoods with HEPA filtration to avoid inhalation of fine crystalline particles.

- Conduct stability tests (DSC/TGA) to identify exothermic decomposition risks above 200°C.

- Implement spill containment using activated carbon or vermiculite, as chlorinated pyridines are persistent environmental contaminants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.